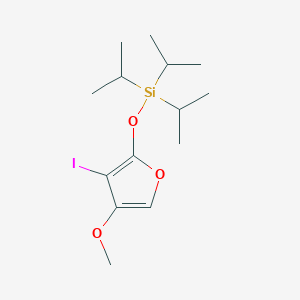
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane is a chemical compound that features a furan ring substituted with iodine and methoxy groups, and a triisopropylsilane moiety
Métodos De Preparación
The synthesis of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane typically involves the reaction of 3-iodo-4-methoxyfuran with triisopropylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography .
Análisis De Reacciones Químicas
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane involves its interaction with molecular targets through its functional groups. The iodine and methoxy groups can participate in various chemical reactions, while the triisopropylsilane moiety can provide steric protection and influence the compound’s reactivity. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar compounds to ((3-Iodo-4-methoxyfuran-2-yl)oxy)triisopropylsilane include:
3-Iodo-4-methoxybenzyl alcohol: Similar in structure but with a benzyl alcohol group instead of the triisopropylsilane moiety.
3-Iodo-4-methoxy-2,5-dihydrofuran-2-one: Another furan derivative with different substituents.
The uniqueness of this compound lies in its combination of the furan ring with iodine, methoxy, and triisopropylsilane groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H25IO3Si |
|---|---|
Peso molecular |
396.34 g/mol |
Nombre IUPAC |
(3-iodo-4-methoxyfuran-2-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H25IO3Si/c1-9(2)19(10(3)4,11(5)6)18-14-13(15)12(16-7)8-17-14/h8-11H,1-7H3 |
Clave InChI |
UPLZWBIFNHPPHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C(=CO1)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
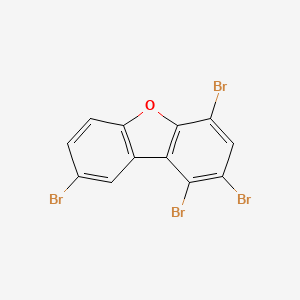

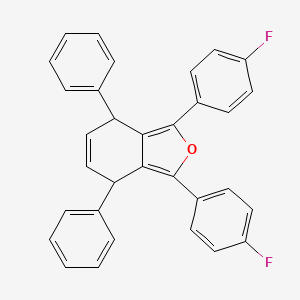
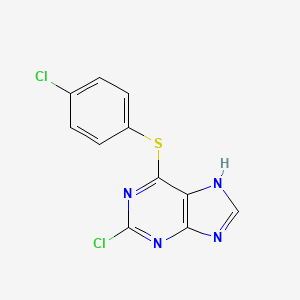
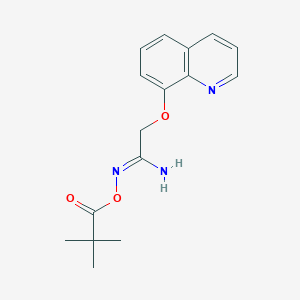
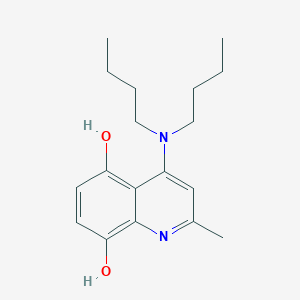

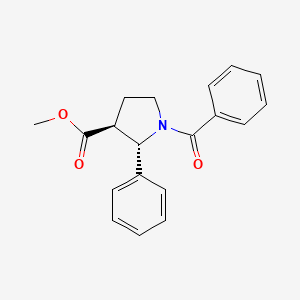
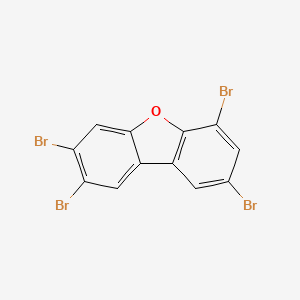
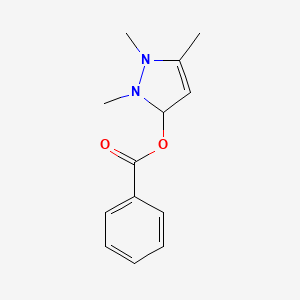

![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
